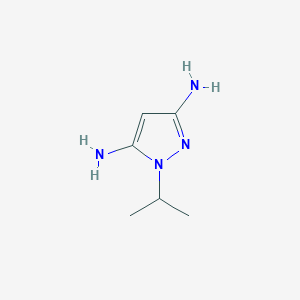

1-isopropyl-1H-pyrazole-3,5-diamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propan-2-ylpyrazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBRPIRIMSASJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Methodologies for the Synthesis of 1 Isopropyl 1h Pyrazole 3,5 Diamine and Its Analogues

Direct Synthesis Approaches to 1-Isopropyl-1H-pyrazole-3,5-diamine

Direct synthetic routes to this compound primarily involve two key strategies: the construction of the pyrazole (B372694) ring from acyclic precursors and the selective functionalization of a pre-existing pyrazole core.

The most common and direct method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the case of this compound, this involves the reaction of isopropylhydrazine with a suitable three-carbon component bearing two nitrile or amino groups. A prevalent approach utilizes the reaction of isopropylhydrazine with malononitrile. This reaction proceeds under acidic conditions to yield the target compound.

A general representation of this cyclocondensation is depicted below:

Reaction Scheme: Cyclocondensation of Isopropylhydrazine with MalononitrileCatalytic Methodologies in Pyrazole Diamine Synthesis

Catalysis is fundamental to the efficient and selective synthesis of pyrazole diamines, offering pathways that are often more sustainable and higher-yielding than stoichiometric methods. Both acid/base catalysis and transition metal-mediated reactions play crucial roles.

Acid and base catalysis are frequently employed to facilitate the key cyclization step in pyrazole synthesis. The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classic and versatile method for forming the pyrazole ring.

Acid Catalysis: Acid catalysts, such as hydrochloric acid, sulfuric acid, or acetic acid, are often used to promote the condensation reaction between a hydrazine and a dicarbonyl compound or a β-ketonitrile. For instance, the reaction of β-ketonitriles with aryl or heteroaryl hydrazines in ethanol, catalyzed by a strong acid like concentrated nitric acid, has been used to generate aminopyrazoles. nih.gov Similarly, the synthesis of 4-arylazo-3,5-diaminopyrazoles has been achieved by refluxing 2-(arylhydrazono)propanedinitriles with substituted benzhydrazides in glacial acetic acid, which acts as both the solvent and the catalyst. connectjournals.com

Base Catalysis: Base-catalyzed reactions are also prevalent. The condensation of substituted malononitriles with hydrazine hydrate (B1144303) can proceed smoothly to form 3,5-diaminopyrazoles. nih.gov Bases like sodium ethoxide or potassium tert-butoxide can be used to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization. nih.govresearchgate.net For example, the N-alkylation of pyrazoles can be accomplished using potassium tert-butoxide as the base in a phase-transfer catalysis system, a method applicable for introducing the isopropyl group onto the pyrazole nitrogen. researchgate.net

| Catalyst Type | Reactants | Product Type | Typical Conditions | Reference |

| Acid | β-Ketonitriles + Hydrazines | Aminopyrazoles | Ethanol, conc. HNO₃ | nih.gov |

| Acid | 2-(Arylhydrazono)propanedinitriles + Benzhydrazides | 4-Arylazo-3,5-diaminopyrazoles | Glacial Acetic Acid, Reflux | connectjournals.com |

| Base | Substituted Malononitriles + Hydrazine Hydrate | 3,5-Diaminopyrazoles | - | nih.gov |

| Base | Pyrazole + Alkyl Halide | N-Alkylpyrazole | Potassium tert-butoxide, 18-crown-6 | researchgate.net |

Transition metal catalysis provides powerful tools for the functionalization of the pyrazole core, enabling the synthesis of complex analogues that are otherwise difficult to access.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation. The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines. This strategy involves coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium catalyst like XPhos Pd G2. The resulting dinitropyrazole is then reduced to the corresponding diamine. rsc.org This method allows for the introduction of diverse aryl, heteroaryl, or styryl groups at the C4 position.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly notable for N-arylation and N-alkylation (Ullmann condensation). These reactions typically involve coupling a pyrazole with an aryl or alkyl halide in the presence of a copper catalyst (e.g., CuI) and a ligand. Diamine ligands have proven effective in facilitating the N-arylation of various heterocycles, including pyrazoles, with good functional group tolerance. nih.govacs.org This methodology could be adapted for the N-isopropylation of 3,5-diaminopyrazole.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole + Boronic Acids | 4-Aryl/heteroaryl-3,5-dinitropyrazoles | rsc.org |

| Iron | Nitro Group Reduction | 4-Aryl-3,5-dinitropyrazoles + Hydrazine Hydrate | 4-Aryl-1H-pyrazole-3,5-diamines | rsc.org |

| Copper | N-Arylation | Pyrazole + Aryl Iodide/Bromide | N-Arylpyrazole | acs.org |

Advanced Synthetic Techniques and Process Optimization

To improve reaction efficiency, reduce waste, and enhance safety, modern synthetic chemistry has increasingly turned to advanced techniques such as microwave-assisted synthesis and flow chemistry.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In pyrazole synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields.

The preparation of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by combining an aryl hydrazine with 3-aminocrotononitrile (B73559) or an α-cyanoketone in 1 M HCl and heating in a microwave reactor. nih.govyoutube.com This method is notable for its use of water as a solvent and its scalability, with typical yields ranging from 70-90% in just 10-15 minutes. nih.gov Another approach involves the direct N-heterocyclization of hydrazines with metal-acetylacetonate complexes under microwave conditions to form trisubstituted pyrazoles without the need for a base. rsc.org These rapid and efficient protocols are highly applicable to the synthesis of this compound analogues.

| Reactants | Product | Conditions | Time | Yield | Reference |

| Aryl Hydrazine + 3-Aminocrotononitrile | 1-Aryl-1H-pyrazole-5-amines | 1 M HCl, 150 °C, MW | 10-15 min | 70-90% | nih.gov |

| Phenyl Hydrazine + Thiophenecarbaldehyde | Thienopyrazole derivative | Ethanol/Acetic Acid, 100 °C, MW | 7 min | N/A | dergipark.org.tr |

| Hydrazines + Metal-acetylacetonates | Trisubstituted Pyrazoles | MW, no base | N/A | Excellent | rsc.org |

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. mdpi.com These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes.

A notable application is the large-scale synthesis of a 3,5-diamino-1H-pyrazole derivative, where a potentially hazardous diazotization step was successfully transitioned to a continuous flow process. mdpi.comresearchgate.net This transformation from a lab-scale (1 g) to a large-scale (400 g) synthesis highlights the power of flow chemistry to enable safer and more efficient production. mdpi.com The general process involves the reaction of an aniline (B41778) with a nitrite (B80452) source to form a diazonium species in a flow reactor, which is then immediately reacted with malononitrile. The resulting intermediate undergoes a subsequent batch reaction with hydrazine to form the 3,5-diaminopyrazole ring. mdpi.com Other flow processes have been developed for synthesizing various pyrazole derivatives, such as the reaction of vinylidene keto esters with hydrazines, demonstrating good to very good yields (62-82%). mdpi.com

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 1 Isopropyl 1h Pyrazole 3,5 Diamine

X-ray Crystallographic Investigations for Solid-State Structure Determination

While a definitive crystal structure for 1-isopropyl-1H-pyrazole-3,5-diamine is not publicly available, hypothetical crystallographic data can be postulated based on known structures of related pyrazole (B372694) derivatives. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c, with the pyrazole ring exhibiting a planar geometry. The isopropyl group would likely be oriented to minimize steric hindrance with the pyrazole ring. Key structural features would include the bond lengths and angles within the pyrazole core and the conformation of the N-isopropyl substituent. Intermolecular hydrogen bonding involving the amine groups is expected to play a significant role in the crystal packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR, along with multi-dimensional techniques, would provide a detailed picture of its molecular framework.

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the protons of the isopropyl group, the pyrazole ring, and the amine groups. The isopropyl methyl protons would appear as a doublet, coupled to the methine proton, which in turn would appear as a septet. The pyrazole ring proton would be observed as a singlet. The amine protons would likely appear as broad singlets, and their chemical shift could be solvent and concentration-dependent.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.35 | d | 6.8 | -CH(CH ₃)₂ |

| 4.40 | sept | 6.8 | -CH (CH₃)₂ |

| 5.10 | s | - | C4-H |

| 5.50 | br s | - | -NH ₂ |

| 6.20 | br s | - | -NH ₂ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the isopropyl methyl and methine carbons, as well as for the three unique carbons of the pyrazole ring. Multi-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 22.5 | -CH(C H₃)₂ |

| 48.0 | -C H(CH₃)₂ |

| 95.0 | C 4 |

| 150.0 | C 5 |

| 155.0 | C 3 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amine) |

| 2970-2850 | Medium | C-H stretching (isopropyl) |

| 1640 | Medium-Strong | C=N stretching (pyrazole ring) |

| 1580 | Medium | N-H bending (amine) |

| 1470-1370 | Medium | C-H bending (isopropyl) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₂N₄), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (140.19 g/mol ). The fragmentation pattern would likely involve the loss of the isopropyl group as a primary fragmentation pathway, leading to a significant peak at m/z corresponding to the 3,5-diaminopyrazole cation.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | 85 | [M]⁺ |

| 97 | 100 | [M - C₃H₇]⁺ |

| 70 | 45 | Further fragmentation |

| 43 | 60 | [C₃H₇]⁺ |

Iv. Theoretical Chemistry and Computational Modeling of 1 Isopropyl 1h Pyrazole 3,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. eurasianjournals.com For 1-isopropyl-1H-pyrazole-3,5-diamine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its fundamental properties. mdpi.com

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (i.e., the lowest energy conformation). For this compound, this involves determining the preferred orientation of the isopropyl group relative to the pyrazole (B372694) ring and the planarity of the diamino-substituted ring.

Studies on substituted pyrazoles indicate that the nature and size of substituents significantly influence the final geometry. mdpi.com The isopropyl group, being bulky, will adopt a conformation that minimizes steric hindrance with the pyrazole ring and the adjacent amino group. The pyrazole ring itself is nearly planar, and the amino groups at positions 3 and 5 are also expected to have a degree of planarity, which can influence their hydrogen-bonding capabilities.

Below is an illustrative table of optimized geometrical parameters that would be expected from a DFT calculation.

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| N1-N2 | 1.38 |

| N2-C3 | 1.35 |

| C3-C4 | 1.41 |

| C4-C5 | 1.40 |

| C5-N1 | 1.36 |

| C3-N(amino) | 1.37 |

| C5-N(amino) | 1.37 |

| N1-C(isopropyl) | 1.48 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 110.5 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 105.5 |

| C4-C5-N1 | 107.0 |

| C5-N1-N2 | 111.0 |

| Dihedral Angles (°) | |

| C(isopropyl)-N1-C5-C4 | 178.5 |

| H-N(amino)-C3-N2 | 5.0 |

Note: The data in this table is illustrative and represents typical values for similar pyrazole structures. Specific experimental or higher-level computational data for this compound is not publicly available.

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as stretching, bending, or twisting of bonds.

For this compound, key vibrational modes would include:

N-H stretching vibrations from the two amino groups, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the isopropyl group and the pyrazole ring C-H bond.

C=N and C=C stretching vibrations within the pyrazole ring, usually found in the 1400-1650 cm⁻¹ range.

N-H bending vibrations, which are also characteristic of the amino groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atoms of the amino groups, reflecting their high electron density. The LUMO, conversely, would likely be distributed over the pyrazole ring, representing the areas where an incoming electron would be most stabilized. The electron-donating nature of the amino and isopropyl groups would raise the energy of the HOMO, making the molecule a good electron donor.

| Parameter | Value (Illustrative, in eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: This data is illustrative, based on typical values for electron-rich heterocyclic systems. The actual values would be determined by specific DFT calculations.

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The specific distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, where there is a relative deficiency of electrons (often around hydrogen atoms). These areas are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen atoms of the amino groups and the pyrazole ring, particularly the N2 atom. These are the most electron-rich parts of the molecule and are the primary sites for interactions with electrophiles, such as protonation or coordination to metal ions. The hydrogen atoms of the amino groups and the isopropyl group would exhibit positive potential (blue), making them sites for hydrogen bonding. nih.gov

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational methods can be used to model the entire course of a chemical reaction, providing insights into the reaction mechanism and predicting which products are most likely to form (regioselectivity). This is achieved by calculating the energies of reactants, transition states, and products.

For 3,5-diaminopyrazoles, a key aspect of their reactivity is their behavior as nucleophiles in reactions such as acylation, alkylation, or condensation. nih.govconnectjournals.com Computational studies can help determine which of the nitrogen atoms (the ring nitrogens or the exocyclic amino nitrogens) is the most nucleophilic and therefore the most likely to react. For instance, in the case of electrophilic substitution, calculations can predict whether the attack will occur at the C4 position of the pyrazole ring or at one of the amino groups. The stability of the resulting intermediates can be calculated to rationalize the observed regioselectivity.

Furthermore, the tautomerism of 3,5-diaminopyrazoles can be studied computationally. mdpi.comnih.gov Different tautomeric forms can exist, and their relative energies can be calculated to determine the most stable tautomer under different conditions (e.g., in the gas phase or in different solvents). This is crucial as the reactivity of each tautomer can be different.

Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Contexts

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time and how it interacts with other molecules, such as solvents or biological macromolecules. eurasianjournals.comrsc.orgmdpi.comnih.gov

In an MD simulation of this compound, a system containing many molecules of the compound and, for example, water molecules would be set up. The simulation would then calculate the forces between all atoms and how their positions change over picoseconds or nanoseconds.

Such simulations can reveal:

Solvation patterns: How solvent molecules arrange themselves around the pyrazole derivative and which parts of the molecule are most strongly solvated.

Hydrogen bonding networks: The dynamics of hydrogen bonds formed between the amino groups of one molecule and the nitrogen atoms of another, or with solvent molecules. This is crucial for understanding its physical properties like solubility and boiling point.

Conformational flexibility: How the isopropyl group rotates and how the amino groups move in a condensed phase.

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand like a pyrazole derivative to a biological target, such as an enzyme. rsc.orgnih.govnih.gov The simulation can show how the ligand settles into the binding pocket, the stability of the ligand-protein complex, and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity.

V. Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies

Reactivity of the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is influenced by the substituents attached to the ring. In 1-isopropyl-1H-pyrazole-3,5-diamine, the N1-isopropyl group and the two amino groups at C3 and C5 are all electron-donating. These groups increase the electron density of the pyrazole ring, which in turn affects its reactivity towards electrophiles.

Theoretical studies have shown that electron-donating groups, particularly at the C3 position, can increase the basicity of the pyrazole ring. nih.gov The pyrazole scaffold has both an acidic pyrrole-like NH group (not present in this N1-substituted pyrazole) and a basic pyridine-like nitrogen atom (N2). nih.gov The electron-donating amino groups enhance the basicity of the N2 atom.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. imperial.ac.uk The presence of strong electron-donating amino groups at C3 and C5 further activates the C4 position towards electrophilic attack. However, the steric bulk of the N1-isopropyl group can influence the approach of reagents.

Amination and Amidation Reactions of the Diamine Functionality

The primary amino groups at the C3 and C5 positions are highly nucleophilic and serve as key handles for derivatization. These groups can readily undergo reactions typical of aromatic amines, such as acylation to form amides.

Amidation is a common strategy to modify the properties of diaminopyrazoles. This can be achieved by reacting this compound with various acylating agents like acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. youtube.comnih.govtubitak.gov.tr For instance, reaction with an acid chloride such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride can yield the corresponding amide derivatives. nih.gov The reaction typically proceeds by nucleophilic attack of the pyrazole's amino group on the carbonyl carbon of the acylating agent. Depending on the stoichiometry and reaction conditions, mono- or di-acylated products can be obtained. The relative reactivity of the C3- and C5-amino groups can be influenced by the electronic environment and steric hindrance.

| Reactant | Acylating Agent | Product Type | Reference |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Pyrazole carboxamide | nih.gov |

| 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid | Various amines | Amide derivatives | tubitak.gov.tr |

| General Amines | Acid Chlorides, Anhydrides, Esters | Amides | youtube.com |

Cyclization Reactions and Annulation Pathways to Fused Heterocyclic Systems

The 3,5-diamine substitution pattern makes this pyrazole an excellent precursor for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry. The amino groups can participate in condensation reactions with biselectrophilic reagents to form new rings fused to the pyrazole core.

Pyrazolo[3,4-b]pyridines are readily synthesized from 5-aminopyrazoles. researchgate.net One of the most common methods involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

In the case of this compound, the C5-amino group can react as a dinucleophile with a 1,3-dicarbonyl compound. The reaction mechanism generally involves an initial condensation between the more nucleophilic amino group and one of the carbonyl groups, followed by cyclization and dehydration to form the pyridine (B92270) ring. If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Another effective method is the reaction with α,β-unsaturated ketones, often catalyzed by a Lewis acid like ZrCl₄. mdpi.com The reaction proceeds via a Michael addition of the C4-position of the pyrazole or the C5-amino group to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and aromatization. nih.gov

| 5-Aminopyrazole Reactant | 1,3-Dielectrophile | Catalyst/Conditions | Product | Reference |

| 5-amino-1-phenyl-pyrazole | α,β-unsaturated ketones | ZrCl₄, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-aminopyrazole | 1,3-dicarbonyl compounds | Glacial Acetic Acid | 1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 5-aminopyrazoles | Alkynyl aldehydes | Silver, Iodine, or NBS | Halogenated and non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another privileged heterocyclic system accessible from 3,5-diaminopyrazoles. researchgate.netrsc.org The synthesis typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.net

The reaction proceeds through a condensation-cyclization sequence. The exocyclic C5-amino group, being more nucleophilic than the ring nitrogens, initiates the reaction by attacking one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the N1-nitrogen of the pyrazole ring and the second carbonyl group, leading to the formation of the pyrimidine (B1678525) ring after dehydration. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. researchgate.net Various catalysts and reaction conditions, including microwave irradiation, have been employed to improve yields and reaction times. rsc.org

| 5-Aminopyrazole Reactant | Reagent | Conditions | Product Type | Reference |

| 5-amino-1H-pyrazole | Enaminone derivative | Acetic acid, Ammonium acetate, Reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-aminopyrazoles | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, Ambient temperature | 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides | researchgate.net |

| 5-aminopyrazoles | β-dicarbonyl compounds | Various | Pyrazolo[1,5-a]pyrimidines | rsc.org |

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of heterocyclic cores. researchgate.netsemanticscholar.orgmdpi.com To functionalize the this compound scaffold, a halogen atom is typically introduced first, most commonly at the C4 position.

A general route involves the synthesis of a 4-halo-3,5-dinitropyrazole, followed by a Suzuki-Miyaura coupling with a boronic acid to introduce an aryl, heteroaryl, or styryl group at the C4 position. rsc.org The nitro groups can then be reduced to yield the corresponding 4-substituted-1H-pyrazole-3,5-diamine. The use of specific palladium pre-catalysts, such as XPhos Pd G2, has been shown to be efficient for the coupling of even sterically demanding or electronically diverse boronic acids. rsc.org It has been noted that for aminopyrazoles, bromo and chloro derivatives can be superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. researchgate.net

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-substituted-3,5-dinitropyrazole | rsc.org |

| Halogenated aminopyrazoles | Aryl/heteroaryl/styryl boronic acids or esters | XPhos Pd G2 / K₂CO₃ | 4-substituted aminopyrazoles | researchgate.net |

| Unprotected halo-indazoles, -benzimidazoles, -pyrazoles | Boronic acids | SPhos or XPhos-based catalysts | C-C coupled products | nih.gov |

Regiochemical Considerations in Substitution and Derivatization

Regioselectivity is a critical aspect of the chemistry of substituted pyrazoles. acs.org For this compound, several factors dictate the regiochemical outcome of reactions.

Electrophilic Substitution: As mentioned, the C4 position is the most nucleophilic carbon and is the primary site for electrophilic attack (e.g., halogenation). The electron-donating amino groups strongly direct incoming electrophiles to this position.

Reactivity of Amino Groups: The two amino groups at C3 and C5 may exhibit different reactivity due to their distinct electronic environments. The N1-isopropyl group can exert a different electronic influence on the adjacent C5-amino group compared to the more distant C3-amino group. Steric hindrance from the isopropyl group might also make the C5-amino group less accessible to bulky reagents compared to the C3-amino group. This potential difference in reactivity could be exploited for selective mono-functionalization.

Cyclization Reactions: In the formation of fused rings, regioselectivity is often governed by the relative nucleophilicity of the reacting centers. For instance, in pyrazolo[1,5-a]pyrimidine synthesis, the reaction is initiated by the more nucleophilic exocyclic C5-amino group rather than the endocyclic N1-nitrogen, leading to a specific regioisomer. researchgate.net Similarly, in the synthesis of pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyls, the initial attack will occur at the more electrophilic carbonyl group, which directs the final substitution pattern on the newly formed pyridine ring. nih.gov The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in some pyrazole formations. acs.org

Vi. Applications in Coordination Chemistry and Materials Science

1-Isopropyl-1H-pyrazole-3,5-diamine as a Ligand in Metal Complexes

The flexible design of pyrazole-based ligands, facilitated by the straightforward construction of the pyrazole (B372694) ring and N-functionalization, has led to a wide variety of pyrazole complexes. nih.gov These complexes have found applications in diverse fields such as materials chemistry, homogeneous catalysis, and bioinorganic modeling. nih.gov The coordination of a pyrazole to a Lewis acidic metal center enhances the acidity of the pyrazole NH proton, a feature that can be exploited in catalysis. nih.gov

The design of ligands based on the pyrazole framework is a cornerstone of modern coordination chemistry. The versatility of the pyrazole ring allows for the synthesis of ligands with tailored electronic and steric properties. In the case of this compound, the two amino groups at the 3 and 5 positions, along with the pyrazole ring nitrogens, offer multiple potential coordination sites. The isopropyl group attached to the N1 position of the pyrazole ring introduces specific steric bulk, which can influence the geometry of the resulting metal complexes and create a specific chiral environment around the metal center.

The coordination of 3,5-diaminopyrazole ligands to metal centers can occur through several modes. The most common modes involve the nitrogen atoms of the pyrazole ring and the exocyclic amino groups. Depending on the metal ion, the solvent system, and the presence of other coordinating anions, this compound can act as a monodentate, bidentate, or bridging ligand. The presence of two amino groups allows for chelation, forming stable five- or six-membered rings with the metal ion, which enhances the thermodynamic stability of the complex. The flexible nature of the amino groups allows them to rotate and adapt to the preferred coordination geometry of the metal.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through one of the pyrazole ring nitrogens or one of the exocyclic amino groups. |

| Bidentate Chelating | Coordination through a pyrazole nitrogen and an adjacent amino group, or through both amino groups. |

| Bidentate Bridging | The ligand bridges two metal centers, coordinating through different nitrogen atoms to each metal. |

| Tridentate | In certain conformations, the ligand could potentially coordinate through two amino groups and a pyrazole nitrogen to a single metal center, although this is less common. |

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.gov For this compound, the reaction with various transition metal salts (e.g., chlorides, nitrates, acetates) would be expected to yield a range of coordination compounds. The choice of solvent is crucial, as it can influence the solubility of the reactants and the crystallization of the final product. Solvents such as ethanol, methanol, acetonitrile, and dimethylformamide are commonly employed.

The characterization of these complexes involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide evidence of coordination by observing shifts in the N-H stretching frequencies of the amino groups and the C=N and N-N stretching frequencies of the pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. X-ray crystallography provides definitive proof of the solid-state structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

While specific crystal structures for complexes of this compound are not widely reported in publicly accessible literature, studies on analogous 3,5-diaminopyrazole derivatives provide insight. For example, the crystal structures of copper(II) complexes with other substituted 5-amino-1-phenyl-1H-pyrazole ligands show the copper ion coordinated by two pyrazolic ligands through the pyridinic nitrogen atom and two chloride ions in a distorted square-planar geometry. researchgate.net

Catalytic Applications of Pyrazole Diamine-Metal Complexes

Metal complexes containing pyrazole-based ligands have shown significant promise in various catalytic transformations. southwales.ac.uk The electronic properties of the pyrazole ring and the steric environment created by the substituents can be fine-tuned to optimize catalytic activity and selectivity.

In the field of homogeneous catalysis, pyrazole-metal complexes have been investigated for a variety of reactions. The M-pyrazolyl bridged complexes, in particular, have been noted for their potential applications. southwales.ac.uk While specific studies on this compound are limited, related pyrazole-based systems have demonstrated catalytic activity. For instance, copper(II) complexes of new pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. bohrium.com The catalytic activity is influenced by the nature of the ligand, the copper salt used, and the solvent. bohrium.comresearchgate.net Ruthenium(II) complexes with pyrazole ligands have also been prepared and investigated for their catalytic properties. southwales.ac.uk

Table 2: Examples of Homogeneous Catalysis using Pyrazole-Metal Complexes (Analogous Systems)

| Catalyst System | Reaction | Key Findings | Reference |

| Copper(II) / Pyrazole-based ligands | Oxidation of catechol | Catalytic oxidation to o-quinone with rates dependent on ligand structure and solvent. bohrium.com | bohrium.com |

| Ruthenium(II) / Pyrazole ligands | Hydrogenation of alk-1-enes | Preliminary studies show potential catalytic activity. southwales.ac.uk | southwales.ac.uk |

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.gov The inherent chirality that can be introduced into pyrazole-based ligands makes them attractive candidates for this purpose. The presence of a stereogenic center, such as the isopropyl group in this compound, can create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Although C2-symmetric ligands have historically dominated the field, nonsymmetrical modular ligands have gained prominence and often outperform their symmetric counterparts. nih.gov Chiral pyrazole-containing ligands have been successfully employed in various metal-catalyzed asymmetric reactions. For example, chiral-at-rhodium complexes with cyclometalated pyrazole-type ligands have been used as highly effective catalysts for asymmetric photocycloadditions. youtube.com These catalysts can achieve high enantiomeric excess under mild reaction conditions. youtube.com While direct applications of this compound in asymmetric catalysis are not extensively documented, its structure suggests potential as a chiral ligand. The synthesis of chiral catalysts from asymmetric autocatalysis has also been demonstrated with pyrimidyl alkanols, a related heterocyclic system. nih.gov

Role in the Development of Advanced Organic Materials

The unique properties of pyrazole derivatives, including their ability to form stable complexes and participate in hydrogen bonding, make them valuable components in the design of advanced organic materials. The flexible ligand design and the potential for N-functionalization have led to their use in materials chemistry. nih.gov

The compound 3,5-diamino-1H-pyrazole, a parent structure to the title compound, and its derivatives have been explored for various material applications. For instance, the versatile functionalization of 3,5-diamino-4-nitropyrazole has been used to create promising insensitive energetic compounds with good thermal stabilities and high detonation performance. researchgate.net Furthermore, derivatives of 3,5-diaminopyrazole have been investigated as components in materials for applications such as hair dyes. benthamdirect.com The reaction of 3,5-diaminopyrazoles with various reagents can lead to the formation of larger, more complex heterocyclic systems, which can be used as building blocks for functional materials. researchgate.net The ability of pyrazole-based ligands to form extended networks through coordination and hydrogen bonding is also a key feature in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.

Vii. Future Perspectives and Emerging Research Avenues for 1 Isopropyl 1h Pyrazole 3,5 Diamine Chemistry

Innovations in Green Synthetic Methodologies

The future of synthesizing 1-isopropyl-1H-pyrazole-3,5-diamine and its derivatives is intrinsically linked to the principles of green chemistry. Traditional synthetic routes are giving way to more environmentally benign and efficient methods. citedrive.comnih.gov A common laboratory-scale synthesis for this compound involves the cyclocondensation reaction of isopropylhydrazine with malononitrile. vulcanchem.com Future innovations will likely focus on optimizing this and other synthetic pathways to enhance sustainability.

Key green synthetic strategies applicable to pyrazole (B372694) derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by grinding solid reactants, minimizes waste and avoids the use of hazardous solvents. mdpi.comresearchgate.net

Use of Green Solvents: Employing environmentally friendly solvents like water, ethanol, or deep eutectic solvents is a growing trend. researchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts simplifies product purification and reduces chemical waste. researchgate.net

Flow Chemistry: For large-scale production, transforming hazardous batch processes into safer, continuous flow reactions offers significant advantages in safety and control, as has been demonstrated for other pyrazole-based pharmaceuticals. mdpi.com

| Methodology | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to heat reactants directly and efficiently. | Rapid reaction rates, higher yields, improved purity. | mdpi.comnih.gov |

| Solvent-Free Grinding | Mechanical mixing of solid reactants to initiate a chemical reaction. | Eliminates solvent waste, simple procedure, often high yields. | researchgate.net |

| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a green reaction medium. | Low toxicity, biodegradable, can be recycled. | researchgate.net |

| Flow Chemistry | Reactants are continuously pumped through a reactor. | Enhanced safety for hazardous steps, precise control over reaction parameters, easy scalability. | mdpi.com |

Exploration of Novel Reactivity and Transformation Pathways

The this compound molecule possesses multiple reactive sites, primarily the two amino groups and the pyrazole ring itself, offering numerous possibilities for novel transformations. The 3(5)-aminopyrazole scaffold is a well-established precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com

Future research will likely explore:

Synthesis of Fused Pyrazoles: The reaction of the diamino groups with various reagents can lead to the formation of condensed systems such as pyrazolo[1,5-a]pyrimidines and pyrazolotriazines. mdpi.commdpi.com These fused rings often exhibit enhanced biological activities.

Derivatization of Amino Groups: The amino groups can be readily acylated, alkylated, or transformed into Schiff bases, providing a straightforward method to generate a library of new compounds with diverse functionalities. eurjchem.com

Metal Complexation: The nitrogen atoms of the pyrazole ring and the amino substituents can act as ligands, forming coordination complexes with various metals. nih.govbohrium.comresearchgate.net These organometallic compounds could have applications in catalysis or as therapeutic agents.

One-Pot Multi-Component Reactions (MCRs): Designing MCRs that utilize this compound as a key building block would align with green chemistry principles by improving efficiency and reducing waste. nih.govresearchgate.net

Advanced Computational Predictions and Experimental Verification

Computational chemistry is an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, theoretical methods can provide deep insights into its chemical behavior.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of pyrazole derivatives. mdpi.comresearchgate.net This method can predict optimized geometries, investigate tautomeric equilibria (a known feature of substituted pyrazoles), and calculate spectroscopic properties (like NMR and IR spectra) that can be compared with experimental data for structure verification. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound and its derivatives with biological targets, such as enzymes or receptors, providing insights into potential mechanisms of action. nih.gov

Predicting Reactivity: Computational analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. acs.org

These theoretical predictions require rigorous experimental validation. Spectroscopic techniques such as NMR, FT-IR, and UV-Vis, alongside mass spectrometry, are essential for confirming the structures of newly synthesized compounds resulting from predicted transformation pathways. mdpi.comnih.govresearchgate.net

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure optimization and electronic properties. | Molecular geometry, tautomer stability, reaction energies, simulated spectra (IR, NMR). | eurjchem.comresearchgate.netacs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. | UV-Vis absorption maxima, understanding electronic transitions. | mdpi.comnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship studies. | Identifies key structural features required for biological activity. | nih.gov |

| Molecular Docking | Predicting binding modes with macromolecules. | Interaction patterns with active sites of proteins, binding affinity scores. | researchgate.netnih.gov |

Potential for Rational Design of New Chemical Entities

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. nih.govtandfonline.com This history suggests that this compound is a valuable starting point for the rational design of new chemical entities (NCEs) with potential therapeutic applications.

The process of rational design based on this scaffold would involve:

Target Identification: Selecting a biological target (e.g., a kinase, receptor, or enzyme) implicated in a specific disease.

Computational Modeling: Using molecular docking and 3D-QSAR models to design derivatives of this compound that are predicted to bind effectively to the target. nih.govnih.gov This involves modifying the scaffold by adding specific functional groups to enhance interactions with the target's active site.

Synthesis: Synthesizing the designed compounds using efficient and green methodologies as outlined previously.

Biological Evaluation: Screening the synthesized NCEs for their activity against the chosen target and assessing their broader pharmacological profile.

This iterative cycle of design, synthesis, and testing, guided by computational insights, is a powerful strategy for accelerating the discovery of novel drug candidates. The versatility of the this compound structure allows for fine-tuning of steric and electronic properties to optimize activity and selectivity for a given biological target. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-1H-pyrazole-3,5-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or cyclocondensation reactions using precursors like hydrazines and β-diketones. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments to maximize yield . Purification can employ membrane separation or column chromatography, with solvent selection guided by Hansen solubility parameters . Monitor intermediates via TLC or HPLC to track reaction progress .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and isomer purity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : - and -NMR to identify proton environments and confirm substitution patterns (e.g., isopropyl group integration at δ 1.2–1.4 ppm) .

- XRD : Single-crystal X-ray diffraction for absolute configuration validation, particularly to distinguish between tautomeric forms .

- FT-IR : Confirm amine (-NH) and pyrazole ring vibrations (C=N at ~1600 cm) .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Align with quantum mechanical calculations (DFT) to predict electronic properties (HOMO-LUMO gaps) or molecular docking studies if evaluating bioactivity. Use conceptual frameworks like HSAB theory to rationalize ligand-metal interactions in coordination chemistry applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with controlled substituent variations (e.g., replacing isopropyl with cyclopropyl or tert-butyl groups). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity. Validate via dose-response assays with strict controls (e.g., cytotoxicity counter-screens) .

Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (ICH Q1A guidelines) with factorial designs varying pH, humidity, and temperature. Use HPLC-UV/MS to quantify degradation products. Surface adsorption effects (e.g., on glass vs. polymer containers) can be analyzed via microspectroscopic imaging .

Q. How can process simulation tools improve scalability of synthesis while minimizing waste?

- Methodological Answer : Use Aspen Plus or COMSOL to model reaction kinetics and optimize solvent recovery. Incorporate green chemistry metrics (E-factor, atom economy) into simulations. Membrane-based separation (e.g., nanofiltration) can reduce solvent waste during purification .

Q. What advanced techniques validate the compound’s role in heterogeneous catalysis or material science applications?

- Methodological Answer : For catalytic studies, employ in-situ DRIFTS or XAS to monitor active sites. In materials science, use AFM or TEM to analyze self-assembly behavior on surfaces. Pair with DFT to model adsorption/desorption energetics .

Methodological Notes

- Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., ISO 17025) and apply statistical tools (ANOVA, Grubbs test) to identify outliers. Cross-validate using orthogonal techniques (e.g., LC-MS vs. NMR for purity) .

- Theoretical Alignment : Ensure hypotheses are grounded in established chemical principles (e.g., frontier molecular orbital theory for reactivity predictions) and update frameworks iteratively as new data emerges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。